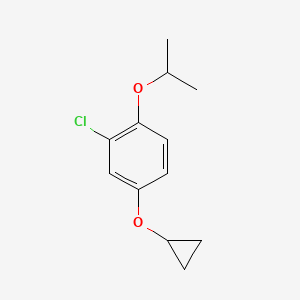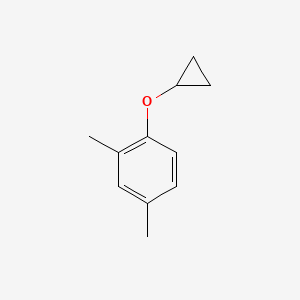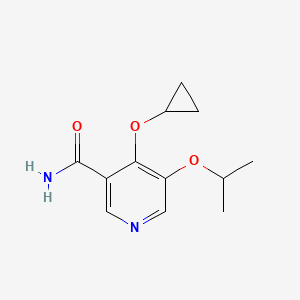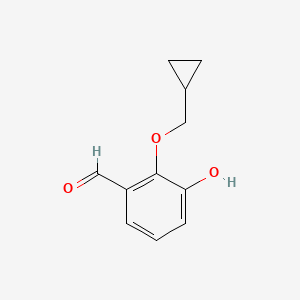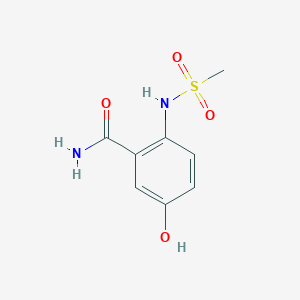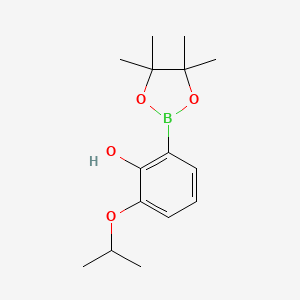
5-Cyclopropoxy-2-ethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-ethylbenzonitrile: is an organic compound characterized by the presence of a cyclopropoxy group attached to a benzene ring, which also bears an ethyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethylbenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, hydrolysis, and cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-2-ethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-ethylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cyclopropoxy-2-ethylbenzonitrile include:
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
2-Ethylbenzonitrile: A compound with a similar benzene ring structure but lacking the cyclopropoxy group.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-9-3-4-12(7-10(9)8-13)14-11-5-6-11/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
XABNEKSMYBZADI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




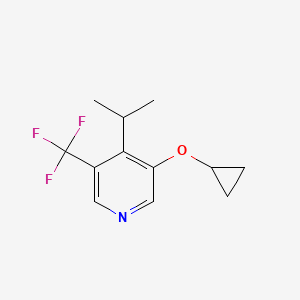

![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
